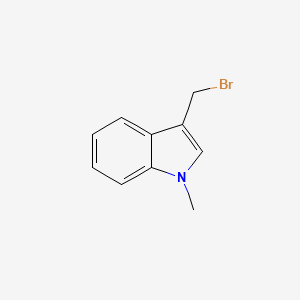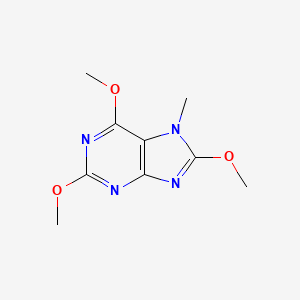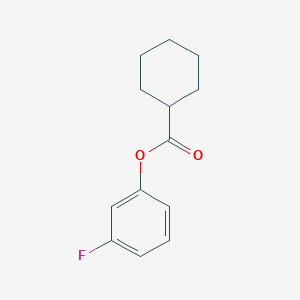
N-(2-Methyl-1-phenylpropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1-phenylpropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 2-methyl-1-phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 2-methyl-1-phenylpropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 2-methyl-1-phenylpropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the halide.
Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound. This process involves:
Starting Material: 2-methyl-1-phenylpropyl nitrobenzene.
Catalyst: A suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Solvent: Common solvents include ethanol or methanol.
化学反应分析
Types of Reactions
N-(2-Methyl-1-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
N-(2-Methyl-1-phenylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of N-(2-Methyl-1-phenylpropyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
相似化合物的比较
N-(2-Methyl-1-phenylpropyl)aniline can be compared with other similar compounds, such as:
N-Methylaniline: Similar in structure but with a methyl group instead of the 2-methyl-1-phenylpropyl group.
N-Phenylpropylamine: Lacks the methyl group on the propyl chain.
N-Phenyl-2-propylamine: Similar but with a different substitution pattern on the propyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
68230-42-2 |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC 名称 |
N-(2-methyl-1-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
InChI 键 |
WJPUHWWOXVFGQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)
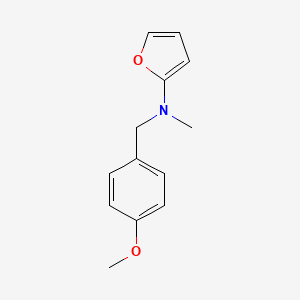


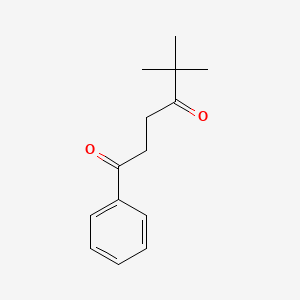
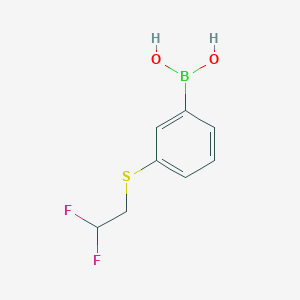
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

